molecular formula C9H8F3NO3 B8344488 1-(3,3,3-Trifluoropropoxy)-4-nitrobenzene

1-(3,3,3-Trifluoropropoxy)-4-nitrobenzene

Cat. No. B8344488
M. Wt: 235.16 g/mol
InChI Key: GVDVDEQTQQZQGZ-UHFFFAOYSA-N
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Patent
US08440710B2

Procedure details

nitro-4-(3,3,3-trifluoro-propoxy)-benzene (1.4 g) in methanol (50 ml) was hydrogenated over Pd/C at RT and at atmospheric pressure for 12 h. The catalyst was filtered off and the solvent was removed in vacuo to give the desired 4-(3,3,3-trifluoro-propoxy)-phenylamine (0.45 g) as a light brown solid. MS (ESI, m/e): 206.1 (MH+).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][C:13]([F:16])([F:15])[F:14])=[CH:6][CH:5]=1)([O-])=O>CO.[Pd]>[F:14][C:13]([F:15])([F:16])[CH2:12][CH2:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OCCC(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(CCOC1=CC=C(C=C1)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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